An In-depth Technical Guide to 4-(Bromomethyl)benzil
An In-depth Technical Guide to 4-(Bromomethyl)benzil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzil, a versatile bifunctional organic compound. It details its chemical and physical properties, a robust synthesis protocol, and its potential applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties of 4-(Bromomethyl)benzil
4-(Bromomethyl)benzil, with the CAS Number 18189-19-0, is a yellow solid organic compound.[1][2] Its structure features a benzil moiety, characterized by a 1,2-dione, and a bromomethyl group attached to one of the phenyl rings. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Bromomethyl)benzil is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 18189-19-0 | [1] |
| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |
| Molecular Weight | 303.15 g/mol | [2][3] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 67-68 °C | [1] |
| Boiling Point | 428.6 °C at 760 mmHg | [1] |
| Density | 1.444 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication) | [1] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1] |
Spectroscopic Data
While a full analysis is beyond the scope of this guide, the structural features of 4-(Bromomethyl)benzil suggest characteristic spectroscopic signatures. The benzil core would exhibit characteristic signals in ¹H and ¹³C NMR spectroscopy. The bromomethyl group would present a distinctive singlet in the ¹H NMR spectrum. Infrared (IR) spectroscopy would show strong carbonyl (C=O) stretching bands.
Synthesis of 4-(Bromomethyl)benzil
The synthesis of 4-(Bromomethyl)benzil can be achieved through the radical bromination of 4-methylbenzil. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.
Proposed Experimental Protocol
This protocol is based on established methods for the benzylic bromination of similar aromatic compounds.[4][5]
Materials:
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4-Methylbenzil
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
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Hexane
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Dichloromethane (CH₂Cl₂)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Büchner funnel and flask
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzil (1 equivalent) in anhydrous carbon tetrachloride.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield pure 4-(Bromomethyl)benzil.
Reactivity and Potential Applications
The bifunctional nature of 4-(Bromomethyl)benzil opens up a range of possibilities for its application in organic synthesis and polymer chemistry.
Nucleophilic Substitution Reactions
The bromomethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful building block for more complex molecules. For instance, it can react with amines, alcohols, thiols, and carboxylates to form the corresponding substituted benzil derivatives. These derivatives could be of interest in medicinal chemistry and materials science.
Polymer Chemistry
4-(Bromomethyl)benzil can serve as a functional monomer or an initiator in polymerization reactions. The bromomethyl group can be used to initiate living radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize well-defined polymers with a benzil end-group. Alternatively, it can be copolymerized with other monomers to introduce the benzil moiety as a pendant group along the polymer chain. The diketone functionality of the benzil unit can be further modified post-polymerization or utilized for its photochemical properties as a photoinitiator.
Experimental and Logical Workflows
To visualize the synthesis and potential derivatization of 4-(Bromomethyl)benzil, the following diagrams are provided.
